Pep1-TGL

Description

Properties

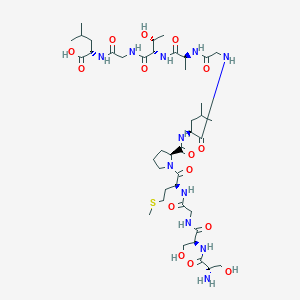

Molecular Formula |

C41H71N11O15S |

|---|---|

Molecular Weight |

990.1 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |

InChI Key |

YITYOVFAFHLILZ-BRZHPJNDSA-N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Pep1-TGL in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep1-TGL is a synthetic peptide that serves as a critical tool in neuroscience research, particularly in the study of synaptic plasticity. It is designed to mimic the C-terminal sequence of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1, which contains a TGL motif.[1][2][3] This motif is a ligand for Postsynaptic Density protein 95/Discs large/Zonula occludens-1 (PDZ) domains, which are crucial for protein-protein interactions at the synapse. By competitively inhibiting the interaction between GluA1 and PDZ domain-containing proteins, this compound allows for the precise dissection of the molecular mechanisms underlying synaptic strengthening and weakening.

Core Function of this compound in Neurons

The primary function of this compound in neurons is to act as a competitive antagonist of the interaction between the C-terminus of the GluA1 AMPA receptor subunit and PDZ domain-containing proteins, such as SAP97. This interaction is a cornerstone of activity-dependent synaptic plasticity, most notably long-term potentiation (LTP), a cellular correlate of learning and memory.

During the induction of LTP, the influx of calcium through NMDA receptors activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII promotes the delivery and insertion of GluA1-containing AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. This process is critically dependent on the interaction of the GluA1 C-terminus with PDZ domain proteins, which are thought to anchor the receptors at the postsynaptic density.[2][4]

This compound, by mimicking the GluA1 C-terminus, binds to the PDZ domains of scaffolding proteins, thereby preventing them from interacting with endogenous GluA1 subunits. This blockade inhibits the synaptic trafficking and incorporation of GluA1-containing AMPA receptors, effectively preventing the expression of LTP.[5]

Signaling Pathway Disrupted by this compound

The signaling cascade leading to LTP and targeted by this compound is a well-characterized pathway in neuroscience. The following diagram illustrates this pathway and the inhibitory action of this compound.

Caption: Signaling pathway of LTP induction and the inhibitory action of this compound.

Quantitative Data Summary

The effects of inhibiting the GluA1-PDZ interaction, either through genetic knockout or with tools like this compound, have been quantified in several studies. The following tables summarize key findings.

| Experimental Model | Condition | Result | Reference |

| Anterior Cingulate Cortex (ACC) Slices (Adult Mice) | Pairing training to induce LTP | Significant, long-lasting potentiation of synaptic responses (mean 146.0 ± 8.3% of baseline) | [5] |

| ACC Slices from GluA1-/- Mice | Pairing training to induce LTP | Absence of synaptic potentiation (106.8 ± 7.2% of baseline) | [5] |

| ACC Slices (Adult Mice) | Application of this compound during LTP induction | Blockade of LTP induction | [5] |

| Parameter | Wild-Type Mice | GluA2-/- Mice | Reference |

| LTP Magnitude in ACC | 136.2 ± 10.1% of baseline | 177.8 ± 9.8% of baseline | [5] |

Key Experimental Protocols

The primary application of this compound is in electrophysiological experiments to investigate the role of GluA1-dependent AMPA receptor trafficking in synaptic plasticity. Below is a generalized methodology for a typical experiment using whole-cell patch-clamp recordings in acute hippocampal slices.

Objective: To determine if the interaction between the GluA1 C-terminus and PDZ domain proteins is necessary for the induction of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

Acute hippocampal slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipette solution (intracellular solution)

-

This compound peptide

-

Control peptide (e.g., a scrambled version of this compound)

-

Electrophysiology rig with amplifier, digitizer, and microscope

-

Stimulating electrode

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Electrode Placement: Transfer a slice to the recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording patch pipette on the soma of a CA1 pyramidal neuron.

-

Baseline Recording: Obtain a stable whole-cell patch-clamp recording. Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collaterals every 20 seconds for 10-20 minutes. The intracellular solution should contain either this compound (at a concentration determined by pilot studies, e.g., 100 µM) or the control peptide. Allow the peptide to diffuse into the cell for at least 15-20 minutes before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording EPSCs for at least 40-60 minutes post-induction to monitor the change in synaptic strength.

-

Data Analysis: Normalize the amplitude of the EPSCs to the baseline average. Compare the degree of potentiation between cells recorded with the this compound-containing intracellular solution and those with the control solution. A significant reduction in the potentiation in the presence of this compound indicates a requirement for the GluA1-PDZ interaction in LTP.

Caption: Experimental workflow for testing the effect of this compound on LTP.

Conclusion

This compound is a powerful and specific tool for investigating the molecular underpinnings of synaptic plasticity. Its ability to disrupt the crucial interaction between the GluA1 AMPA receptor subunit and postsynaptic scaffolding proteins has been instrumental in confirming the role of this interaction in the trafficking of AMPA receptors during LTP. For researchers in both academic and pharmaceutical settings, this compound provides a means to probe a fundamental mechanism of learning and memory, and to explore potential therapeutic interventions for neurological disorders characterized by synaptic dysfunction.

References

- 1. Subunit-specific rules governing AMPA receptor trafficking to synapses in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction. | Semantic Scholar [semanticscholar.org]

- 3. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II | Journal of Neuroscience [jneurosci.org]

- 4. Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of the AMPA receptor subunit GluA1 but not GluA2 in synaptic potentiation and activation of ERK in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the GluA1 C-terminus and Pep1-TGL in Synaptic Plasticity: A Technical Guide

Affiliation: Google Research

Abstract

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 and its intracellular C-terminal domain are pivotal in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory. The trafficking and synaptic anchoring of GluA1-containing AMPA receptors are tightly regulated by a series of protein-protein interactions and post-translational modifications. A key interaction occurs between the C-terminal PDZ binding motif of GluA1 and scaffolding proteins such as Synapse-Associated Protein 97 (SAP97). This guide provides an in-depth examination of the role of the GluA1 C-terminus in this process and explores the utility of Pep1-TGL, a synthetic peptide designed to competitively inhibit this interaction, as a tool for studying synaptic plasticity. We consolidate quantitative data from studies on GluA1 C-terminus function, provide detailed experimental protocols for investigating these mechanisms, and present visual diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and synaptic physiology.

Introduction: The GluA1 Subunit in Synaptic Plasticity

Fast excitatory synaptic transmission in the central nervous system is primarily mediated by AMPA receptors (AMPARs). These receptors are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical properties and its trafficking mechanisms.

The GluA1 subunit, in particular, is critically involved in the expression of N-methyl-D-aspartate (NMDA) receptor-dependent LTP. A central tenet of the canonical LTP model is that strong synaptic activation leads to the insertion of GluA1-containing AMPARs into the postsynaptic membrane, thereby strengthening the synapse.[1][2] This process is heavily dependent on the intracellular C-terminal domain (CTD) of the GluA1 subunit. The GluA1 CTD contains multiple phosphorylation sites and a Type I PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) binding motif, which are crucial for regulating receptor trafficking, synaptic delivery, and anchoring.[1][2]

The Critical Role of the GluA1 C-Terminus (CTD)

The GluA1 CTD is a hub for regulatory processes that govern AMPAR function. Its primary roles include:

-

Protein-Protein Interactions: The most crucial interaction for activity-dependent trafficking is mediated by its C-terminal 'TGL' sequence, a PDZ ligand. This motif binds to the PDZ domains of scaffolding proteins, most notably SAP97.[3] This interaction is believed to be essential for the delivery and stabilization of GluA1-containing receptors at the synapse during LTP.[1]

-

Phosphorylation: The GluA1 CTD contains key serine residues that are targets for various kinases.

-

Serine 831 (S831): A substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[4][5][6] Phosphorylation at this site increases the single-channel conductance of the AMPAR.[4]

-

Serine 845 (S845): A substrate for Protein Kinase A (PKA). Its phosphorylation is thought to be important for moving receptors from intracellular stores to extrasynaptic locations, making them available for synaptic insertion.

-

This compound: A Tool to Dissect the GluA1-PDZ Interaction

To investigate the specific role of the GluA1-PDZ interaction in synaptic plasticity, researchers utilize competitive inhibitors. This compound is a synthetic peptide designed for this purpose.

-

Sequence and Structure: this compound has the amino acid sequence SSGMPLGATGL . This sequence mimics the C-terminal end of the native GluA1 subunit, including the critical 'TGL' PDZ-binding motif.

-

Mechanism of Action: By mimicking the GluA1 C-terminus, this compound competitively binds to the PDZ domains of scaffolding proteins like SAP97. This prevents the endogenous GluA1 subunit from binding, effectively decoupling the receptor from its synaptic anchor. This disruption has been shown to block the induction of LTP in the hippocampus, highlighting the necessity of the GluA1-PDZ interaction for this form of plasticity.

Quantitative Data Summary

| Experimental Model | Modification | Key Quantitative Finding | Interpretation | Reference |

| Juvenile Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | HFS-LTP reduced from 139.3% in WT to 107.9% in mutants. | The specific C-terminal domain of GluA1 is essential for HFS-LTP. | [2] |

| Juvenile Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | TBS-LTP reduced from 151.5% in WT to 103.5% in mutants. | The GluA1 CTD is also required for TBS-LTP in juvenile animals. | [2] |

| Adult Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | HFS-LTP reduced from 151.7% in WT to 92.2% in mutants. | The requirement of the GluA1 CTD for HFS-LTP persists into adulthood. | [2] |

| Adult Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | TBS-LTP was not significantly different between WT (161.5%) and mutants (148.2%). | The requirement for the GluA1 CTD in TBS-LTP is age-dependent, suggesting compensatory mechanisms in adults. | [2] |

| Mouse Hippocampal Slices | Phosphomimetic mutation of GluA1 (S831D/S845D) | A subthreshold 10-Hz stimulation protocol induced LTP in mutant mice but not in WT. | Phosphorylation of the GluA1 CTD is sufficient to lower the threshold for LTP induction. | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for GluA1 Trafficking in LTP

The following diagram illustrates the signaling cascade leading to the synaptic insertion of GluA1-containing AMPA receptors during LTP and the inhibitory action of this compound.

Caption: LTP induction pathway and this compound inhibition.

Experimental Workflow: Co-Immunoprecipitation

This diagram outlines the workflow for a co-immunoprecipitation experiment to verify the interaction between GluA1 and SAP97.

References

- 1. 蛋白免疫沉淀(IP)、免疫共沉淀(Co-IP)和Pulldown技术支持入门-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 3. Schizophrenia-associated SAP97 mutations increase glutamatergic synapse strength in the dentate gyrus and impair contextual episodic memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Pep1-TGL signaling pathway involvement

An In-depth Technical Guide on the Pep1-TGL Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Plant elicitor peptides (Peps) are endogenous Damage-Associated Molecular Patterns (DAMPs) that play a critical role in plant immunity. Upon tissue damage, Peps are released and perceived by cell surface receptors, initiating a signaling cascade that leads to broad-spectrum defense responses. A key branch of this pathway involves the activation of Triacylglycerol Lipase (TGL), which is crucial for the production of the phytohormone jasmonic acid (JA), a central regulator of plant defense. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its core components, molecular mechanisms, and downstream effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in plant biology and crop improvement.

Core Components and Signaling Cascade

The perception of Pep1 at the cell surface is translated into a cellular immune response through a multi-step signaling cascade.

-

Perception: The 23-amino acid peptide Pep1, processed from its precursor PROPEP1, binds to the Leucine-Rich Repeat (LRR) receptor kinases PEPR1 and PEPR2 on the plasma membrane.[1][2]

-

Receptor Complex Activation: Ligand binding induces the association of PEPRs with the co-receptor kinase BAK1. This leads to a series of trans- and auto-phosphorylation events within their cytoplasmic kinase domains.

-

Signal Transduction: The activated receptor complex then recruits and phosphorylates the cytoplasmic kinase BIK1 (BOTRYTIS-INDUCED KINASE 1).[3][4] Phosphorylated BIK1 is released from the complex to activate downstream signaling components.[4]

-

Downstream Responses: Activated BIK1 initiates several downstream responses, including the production of reactive oxygen species (ROS) via NADPH oxidases like RBOHD/F, activation of MAP kinase cascades, and transcriptional reprogramming.[4][5][6]

-

TGL Activation & JA Biosynthesis: A crucial, though less direct, downstream event is the activation of Triacylglycerol Lipase (TGL). Lipases are essential for plant defense by catalyzing the hydrolysis of lipids to release fatty acids.[7][8] These fatty acids, released from triacylglycerols, serve as precursors for the biosynthesis of jasmonic acid (JA), a key defense hormone that orchestrates a wide range of immune responses.[7][9][10]

Caption: Overview of the this compound signaling pathway.

Quantitative Data Summary

The interactions and responses within the this compound pathway have been quantified using various biochemical and analytical techniques.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of Pep1 to PEPR1 | 0.56 nM | Scatchard Analysis with 125I-labeled Pep1 | [2] |

| Binding Affinity (Kd) of Pep1 to PEPR2 | 1.25 nM | Scatchard Analysis with 125I-labeled Pep1 | [2] |

| JA Induction by AtPep1 in Roots | > 2-fold increase vs MAMPs | Promoter::YFPN reporter lines | [11] |

| TGL Enzyme Activity | Variable; dependent on substrate and conditions | Titrimetric or spectrophotometric assays | [12][13] |

Table 1: Quantitative data associated with key components of the this compound pathway. Note: Specific enzyme kinetics for TGL in the context of Pep1 signaling are not widely published and represent an area for further research.

Key Experimental Protocols

Investigating the protein-protein interactions and signaling outputs of this pathway requires specific methodologies.

Co-Immunoprecipitation of PEPR1 and BIK1

This protocol is used to verify the in vivo interaction between the membrane-bound receptor PEPR1 and the cytoplasmic kinase BIK1.

Methodology:

-

Plant Material: Use Arabidopsis thaliana seedlings stably expressing both PEPR1-FLAG and BIK1-HA.

-

Protein Extraction: Harvest and grind ~1g of tissue in liquid nitrogen. Resuspend in 2 mL of membrane protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail).

-

Microsomal Fraction Isolation: Centrifuge lysate at 10,000 x g for 10 min at 4°C to remove debris. Transfer supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

-

Solubilization: Discard the supernatant and resuspend the microsomal pellet in 500 µL of solubilization buffer (extraction buffer with 1% n-dodecyl-β-D-maltoside). Incubate for 1 hour at 4°C with gentle rotation.

-

Immunoprecipitation: Centrifuge at 100,000 x g for 30 min. To the supernatant, add anti-FLAG antibody-conjugated magnetic beads and incubate overnight at 4°C.

-

Washing: Wash beads 3-5 times with wash buffer (extraction buffer with 0.1% Triton X-100).

-

Elution and Analysis: Elute proteins by boiling beads in 2x SDS-PAGE sample buffer. Analyze the input, flow-through, and eluate fractions by Western blot using anti-FLAG and anti-HA antibodies.

Caption: Experimental workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay for BIK1 Activity

This assay determines if a kinase can phosphorylate a substrate in a controlled environment.[14][15]

Methodology:

-

Reagents: Purified recombinant proteins (e.g., GST-BIK1, MBP-Substrate), Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and [γ-³²P]ATP.

-

Reaction Setup: In a microfuge tube, combine 1 µg of GST-BIK1 and 5 µg of MBP-Substrate in 20 µL of Kinase Buffer.

-

Initiation: Start the reaction by adding 5 µL of ATP mix (10 µCi [γ-³²P]ATP in 100 µM cold ATP).

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins via SDS-PAGE. Stain the gel with Coomassie Blue to visualize total protein. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radioactive phosphate incorporated into the substrate.

Caption: Workflow for an in vitro kinase assay.

Quantification of Jasmonic Acid by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring JA levels in plant tissue following elicitor treatment.[16][17][18]

Methodology:

-

Sample Preparation: Flash-freeze ~100 mg of plant tissue (e.g., roots treated with 1 µM Pep1) in liquid nitrogen.

-

Extraction: Homogenize the tissue and extract with 1 mL of cold extraction solvent (80% methanol/water) containing deuterated internal standards (e.g., d₆-JA).

-

Purification: Centrifuge to pellet debris. Load the supernatant onto a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and water. Wash the cartridge with water to remove polar impurities.

-

Elution: Elute the phytohormones with 1 mL of 80% methanol.

-

Analysis: Dry the eluate under nitrogen gas and resuspend in 100 µL of a mobile phase-like solvent (e.g., 10% acetonitrile with 0.1% formic acid). Inject the sample into an LC-MS/MS system.

-

Quantification: Use a reverse-phase C18 column for separation. Detect JA and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Quantify the endogenous JA level by comparing its peak area to that of the known concentration of the internal standard.

Caption: Workflow for LC-MS/MS quantification of jasmonic acid.

Conclusion and Future Directions

The this compound signaling pathway represents a critical component of DAMP-triggered immunity in plants. The perception of the Pep1 danger signal at the plasma membrane is rapidly converted into a robust defense response, significantly amplified by the production of jasmonic acid. Understanding this pathway is vital for developing strategies to enhance crop resilience.

Future research should focus on:

-

Identifying the direct link: Elucidating the specific molecular components that connect the plasma membrane-bound BIK1 to the activation of TGL, which is often localized to other compartments like lipid droplets or plastids.

-

Substrate specificity: Characterizing the full range of substrates for TGL and other lipases activated during the immune response.

-

Pathway crosstalk: Investigating the synergistic and antagonistic interactions between the this compound pathway and other immune signaling branches, such as those initiated by PAMPs or salicylic acid.

-

Translational applications: Leveraging knowledge of this pathway to engineer crops with enhanced, yet appropriately regulated, defense mechanisms against pathogens.

References

- 1. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]

- 2. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danger peptide receptor signaling in plants ensures basal immunity upon pathogen‐induced depletion of BAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Plant elicitor peptide 1 fortifies root cell walls and triggers a systemic root-to-shoot immune signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipases associated with plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer | PLOS One [journals.plos.org]

- 12. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 14. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. iris.unito.it [iris.unito.it]

Preliminary Investigation of Pep1-TGL Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep1-TGL is a synthetic peptide that serves as a valuable tool in neuroscience research, particularly in the study of synaptic plasticity. It is designed to mimic the C-terminal region of the AMPA receptor subunit GluA1, which includes the "TGL" motif. This motif is a crucial binding site for proteins containing PDZ domains, which are scaffolding proteins that anchor receptors and signaling molecules at the synapse. By competitively inhibiting the interaction between GluA1 and its endogenous PDZ-containing binding partners, this compound allows for the precise investigation of the role of this interaction in cellular processes such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory. This technical guide provides an in-depth overview of the effects of this compound, detailed experimental protocols for its use, and a summary of key quantitative data from foundational studies.

Data Presentation

The following tables summarize quantitative data from seminal studies investigating the effects of peptides that block the GluA1-PDZ interaction, the mechanism by which this compound functions. These studies demonstrate that disrupting this interaction prevents the synaptic delivery of GluA1-containing AMPA receptors during LTP, thereby inhibiting the potentiation of synaptic transmission.

| Experiment | Condition | Mean Synaptic Potentiation (% of Baseline) | n (cells) | Reference |

| LTP Induction in CA1 Pyramidal Neurons | Control (expressing GFP) | 165 ± 12% | 8 | Hayashi et al., 2000[1] |

| Expressing GluR1-GFP | 175 ± 15% | 10 | Hayashi et al., 2000[1] | |

| Expressing GluR1-GFP with C-terminal mutation (T887A) preventing PDZ interaction | 105 ± 8% | 9 | Hayashi et al., 2000[1] | |

| CaMKII-Induced Potentiation | Expressing constitutively active CaMKII + GluR1-GFP | 180 ± 20% | 7 | Hayashi et al., 2000[1] |

| Expressing constitutively active CaMKII + GluR1-GFP (T887A) | 110 ± 10% | 8 | Hayashi et al., 2000[1] |

| Experiment | Condition | Synaptic Delivery of GluR1-GFP (Change in fluorescence intensity at spines) | n (spines) | Reference |

| Synaptic Trafficking of GluR1 during LTP | Before LTP | Baseline | 25 | Shi et al., 2001[2] |

| After LTP | ~50% increase | 25 | Shi et al., 2001[2] | |

| After LTP with peptide blocking GluR1-PDZ interaction | No significant change | 20 | Shi et al., 2001[2] |

Experimental Protocols

Preparation and Delivery of this compound into Hippocampal Neurons

This protocol describes the preparation of this compound and its introduction into CA1 pyramidal neurons in organotypic hippocampal slice cultures, a common method for studying synaptic plasticity in a relatively intact circuit.

Materials:

-

This compound peptide (synthesized with a carrier sequence like TAT for membrane translocation, or for intracellular delivery via patch pipette)

-

Artificial cerebrospinal fluid (aCSF)

-

Organotypic hippocampal slice cultures prepared from postnatal day 6-8 rats

-

Sindbis or Adeno-associated virus for expression of tagged receptors (optional)

-

Whole-cell patch-clamp setup

Procedure:

-

Peptide Preparation:

-

Synthesize this compound with the amino acid sequence corresponding to the C-terminus of GluA1, including the TGL motif. For intracellular application, a carrier sequence is not necessary as it will be delivered via the patch pipette.

-

Dissolve the peptide in the intracellular solution for whole-cell patch-clamp recording to a final concentration of 100-200 µM.

-

-

Organotypic Slice Culture Preparation and Transfection (Optional):

-

Prepare organotypic hippocampal slice cultures from P6-8 rat pups.

-

For visualization of receptor trafficking, infect slices with a viral vector (e.g., Sindbis virus) encoding a fluorescently tagged GluA1 subunit (e.g., GluR1-GFP) 18-24 hours prior to the experiment.

-

-

Intracellular Delivery of this compound:

-

Transfer a slice culture to the recording chamber of a microscope perfused with aCSF.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a pipette filled with the intracellular solution containing this compound.

-

Allow the peptide to diffuse into the cell for at least 15-20 minutes before commencing the experiment to ensure adequate intracellular concentration.

-

Electrophysiological Recording and LTP Induction

This protocol details the procedures for recording synaptic activity and inducing Long-Term Potentiation (LTP) in the presence of intracellularly applied this compound.

Materials:

-

Whole-cell patch-clamp setup with amplifier and data acquisition system

-

Stimulating electrode

-

aCSF

-

Slice culture with a neuron patched with a this compound-containing pipette

Procedure:

-

Baseline Synaptic Transmission Recording:

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs) in the patched CA1 pyramidal neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Deliver stimuli at a low frequency (e.g., 0.1 Hz) and record stable baseline EPSCs for 10-15 minutes.

-

-

LTP Induction:

-

Induce LTP by pairing presynaptic stimulation with postsynaptic depolarization. A typical protocol consists of pairing 2 Hz presynaptic stimulation with holding the postsynaptic neuron at 0 mV for 100 seconds.

-

Alternatively, a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) can be used while the cell is in current-clamp mode.

-

-

Post-LTP Recording:

-

Following the LTP induction protocol, resume recording of EPSCs at the baseline stimulation frequency (0.1 Hz) for at least 30-60 minutes to assess the magnitude and stability of potentiation.

-

In a control group of cells, perform the same experiment with a control peptide (e.g., a scrambled version of this compound) in the patch pipette to ensure the observed effects are specific to the blockade of the GluA1-PDZ interaction.

-

Mandatory Visualization

References

Methodological & Application

Application Notes and Protocols for Pep1-TGL in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

A Note on Pep1-TGL: Current scientific literature does not extensively feature a molecule explicitly named "this compound." However, the query likely refers to a fusion peptide utilizing the PEP-1 cell-penetrating peptide to deliver a cargo protein, here hypothetically termed "TGL" (Target Gene/Protein of Interest), into primary neurons. The PEP-1 peptide is a well-documented carrier for intracellular delivery of macromolecules.

This document will, therefore, provide a detailed guide based on the established use of PEP-1 fusion proteins, with a specific focus on the well-researched PEP-1-Glutaredoxin 1 (PEP-1-GLRX1) as a representative example of a neuroprotective PEP-1 fusion protein. The principles and protocols outlined here are designed to be adaptable for a generic "this compound" construct.

Introduction to PEP-1 Fusion Proteins in Neuroscience

PEP-1 is a carrier peptide that can efficiently transduce, or cross cell membranes, and deliver biologically active proteins into cells, including post-mitotic cells like neurons. This technology is particularly valuable for studying the effects of intracellular proteins that cannot otherwise be administered externally. In the context of neurobiology, PEP-1 fusion proteins are powerful tools to investigate cellular signaling, screen for therapeutic targets, and develop novel neuroprotective strategies.

Mechanism of Action: PEP-1-mediated protein transduction is a rapid, concentration-dependent process that does not rely on traditional receptor-mediated endocytosis. Once fused to a cargo protein like GLRX1, the PEP-1 domain facilitates the direct translocation of the entire fusion protein across the neuronal membrane. Inside the neuron, the cargo protein can then exert its biological function. For instance, PEP-1-GLRX1 has been shown to protect hippocampal neurons from oxidative stress-induced damage by modulating the MAPK and apoptotic signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of PEP-1-GLRX1 on neuronal cells, providing a benchmark for the expected outcomes when using a similar PEP-1 fusion peptide aimed at neuroprotection.

Table 1: Effect of PEP-1-GLRX1 on Neuronal Viability under Oxidative Stress

| Treatment Group | Cell Viability (%) | Fold Change vs. Oxidative Stress | Reference |

| Control | 100 | - | [2] |

| Oxidative Stress (MPP+) | 50 | 1.0 | [2] |

| PEP-1-GLRX1 + Oxidative Stress | 71 | 1.42 | [2] |

| GLRX1 alone + Oxidative Stress | No significant change | ~1.0 | [2] |

| PEP-1 peptide alone + Oxidative Stress | No significant change | ~1.0 | [2] |

Table 2: Modulation of Signaling Pathways by PEP-1-GLRX1 in Neurons

| Signaling Molecule | Condition | Fold Change in Phosphorylation/Expression | Reference |

| p-JNK | MPP+ | Increased | [2] |

| p-JNK | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |

| p-ERK | MPP+ | Increased | [2] |

| p-ERK | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |

| p-p38 | MPP+ | Increased | [2] |

| p-p38 | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |

| Bax | MPP+ | Increased | [1] |

| Bax | PEP-1-GLRX1 + MPP+ | Decreased | [1] |

| Bcl-2 | MPP+ | Decreased | [1] |

| Bcl-2 | PEP-1-GLRX1 + MPP+ | Increased | [1] |

| Pro-caspase-9 | MPP+ | Decreased (cleaved) | [1] |

| Pro-caspase-9 | PEP-1-GLRX1 + MPP+ | Increased (uncleaved) | [1] |

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol provides a general method for establishing primary hippocampal or cortical neuron cultures from embryonic rodents, a common prerequisite for neurobiological studies.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-E medium

-

Papain solution (20 units/mL)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine or Poly-L-ornithine

-

Laminin

-

Sterile, tissue culture-treated plates or coverslips

Procedure:

-

Coating Culture Surface:

-

Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C, or overnight.

-

Wash the coated surfaces three times with sterile, distilled water and allow to dry completely.

-

(Optional but recommended) Add a secondary coating of laminin (10 µg/mL) for at least 2 hours at 37°C to enhance neuronal attachment and health.

-

-

Tissue Dissection:

-

Euthanize pregnant dam according to approved institutional animal care protocols.

-

Remove the embryonic horns and place them in ice-cold Hibernate-E medium.

-

Dissect hippocampi or cortices from the embryonic brains under a dissecting microscope.

-

-

Cell Dissociation:

-

Transfer the dissected tissue to a tube containing papain solution and incubate at 37°C for 15-20 minutes.

-

Carefully remove the papain solution and wash the tissue three times with pre-warmed Neurobasal medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating:

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated culture surface in supplemented Neurobasal medium.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

Perform a half-medium change every 3-4 days. Neurons will be mature and suitable for experiments within 7-14 days in vitro (DIV).

-

Application of this compound to Primary Neurons

Materials:

-

Mature primary neuron cultures (DIV 7-14)

-

Lyophilized this compound fusion protein

-

Sterile, nuclease-free water or appropriate buffer for reconstitution

-

Pre-warmed, conditioned Neurobasal medium

Procedure:

-

Reconstitution of this compound:

-

Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

-

Reconstitute the peptide in sterile, nuclease-free water or the recommended buffer to a stock concentration of 1-10 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Neuronal Cultures:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

-

Dilute the stock solution to the desired final concentration (typically in the range of 0.5 - 5 µM, but this should be optimized for each specific cargo protein) in pre-warmed, conditioned Neurobasal medium.

-

Remove the existing medium from the neuronal cultures and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 1-2 hours for transduction, followed by a medium change if the peptide itself is not part of the experimental variable). The optimal transduction time should be determined empirically.

-

-

Induction of Neuronal Stress (if applicable):

-

If studying neuroprotective effects, after the transduction period, the medium can be replaced with fresh medium containing the neurotoxic agent (e.g., MPP+, glutamate, H₂O₂).

-

Incubate for the appropriate duration to induce neuronal damage.

-

-

Downstream Analysis:

-

Following the treatment, cells can be harvested for various analyses, including:

-

Western Blotting: To assess the levels of specific signaling proteins (e.g., phosphorylated MAPKs, apoptotic markers).

-

Immunocytochemistry: To visualize neuronal morphology, protein localization, or cell death markers.

-

Cell Viability Assays (e.g., MTT, LDH): To quantify the extent of neuroprotection.

-

RT-qPCR: To measure changes in gene expression.

-

-

Visualizations

Signaling Pathway of PEP-1-GLRX1 in Neuroprotection

Caption: PEP-1-GLRX1 neuroprotective signaling pathway.

Experimental Workflow for this compound Application

Caption: Workflow for using this compound in primary neurons.

References

Application Notes and Protocols: Determining the Optimal Concentration of Pep1-TGL for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep1-TGL is a novel peptide inhibitor targeting triacylglycerol lipase (TGL). TGL plays a crucial role in the hydrolysis of triacylglycerols stored in lipid droplets, releasing fatty acids for cellular energy metabolism. Dysregulation of TGL activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in various cell-based assays. The following sections outline recommended experimental workflows, protocols for assessing cellular activity, and representative data to guide your research.

Data Presentation: Recommended Concentration Range

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. Preliminary studies suggest that an effective concentration range for this compound in most cell-based assays is between 1 µM and 25 µM . Below is a summary of hypothetical quantitative data from initial characterization studies. Researchers should use this as a guide to perform their own dose-response experiments to determine the precise optimal concentration for their specific experimental setup.

| Cell Line | Assay Type | Incubation Time (hours) | Readout | IC50 (µM) | Recommended Concentration Range (µM) |

| 3T3-L1 Adipocytes | Lipolysis Assay | 4 | Glycerol Release | 5.2 | 1 - 10 |

| HepG2 Hepatocytes | Lipid Accumulation | 24 | Oil Red O Staining | 12.8 | 5 - 25 |

| Primary Human Adipocytes | Free Fatty Acid Release | 6 | Colorimetric Assay | 8.5 | 2 - 15 |

| INS-1E Pancreatic β-cells | Glucose-Stimulated Insulin Secretion | 2 | Insulin ELISA | 15.1 | 10 - 30 |

Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of triacylglycerol lipase, leading to a reduction in the release of free fatty acids (FFAs) and glycerol from lipid droplets. This, in turn, can modulate downstream signaling pathways sensitive to lipid availability and prevent lipotoxicity.

Experimental Protocols

Protocol 1: Determination of IC50 using a Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the release of glycerol from differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (plated in 96-well plates)

-

This compound peptide

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA)

-

Isoproterenol (lipolysis-stimulating agent)

-

Glycerol Reagent (e.g., from a commercial colorimetric assay kit)

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the glycerol assay.

Experimental Workflow:

Procedure:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate according to standard protocols.

-

Preparation of Reagents:

-

Prepare a 2X stock solution of isoproterenol in KRBH buffer with 2% BSA.

-

Prepare a serial dilution of this compound in KRBH buffer with 2% BSA at 2X the final desired concentrations.

-

-

Assay Procedure:

-

Wash the differentiated 3T3-L1 adipocytes twice with phosphate-buffered saline (PBS).

-

Add 50 µL of the 2X this compound serial dilutions to the appropriate wells. Include wells with buffer only as a control.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the 2X isoproterenol stock solution to all wells to stimulate lipolysis. The final concentration of isoproterenol should be optimized for the cell line (typically around 10 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.

-

-

Glycerol Measurement:

-

After incubation, carefully collect the supernatant from each well.

-

Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the glycerol standards provided in the kit.

-

Determine the glycerol concentration for each sample.

-

Plot the percentage of inhibition of glycerol release against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Conclusion

The provided application notes and protocols offer a framework for the characterization of this compound in cell-based assays. It is crucial for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The general workflow and protocols can be adapted for various other assays to assess the cellular effects of this compound.

Application Notes and Protocols for Pep1-TGL in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep1-TGL is a synthetic peptide that serves as a valuable tool for investigating the protein-protein interactions (PPIs) crucial for synaptic plasticity. Specifically, it is designed to competitively inhibit the interaction between the C-terminus of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 and proteins containing a Postsynaptic Density-95/Discs large/Zonula occludens-1 (PDZ) domain. This interaction is a key regulatory step in the trafficking of AMPA receptors to the synapse, a fundamental process for learning and memory. These application notes provide detailed protocols for utilizing this compound to study this critical PPI.

Principle of Action

The C-terminal tail of the GluA1 subunit of AMPA receptors contains a specific amino acid motif, -TGL, which is recognized and bound by the PDZ domains of scaffolding proteins within the postsynaptic density (PSD). This interaction is essential for the anchoring and stabilization of GluA1-containing AMPA receptors at the synapse, particularly during processes like long-term potentiation (LTP), a cellular correlate of memory formation.

This compound is a peptide that mimics this C-terminal sequence of GluA1. By introducing this compound into neurons, it acts as a competitive inhibitor, binding to the PDZ domains of scaffolding proteins and thereby preventing their interaction with the endogenous GluA1 subunit. This disruption allows researchers to probe the functional consequences of inhibiting this specific PPI.

Applications

-

Studying the role of GluA1-PDZ interactions in Long-Term Potentiation (LTP): this compound can be used to investigate the necessity of this interaction for the synaptic delivery of AMPA receptors during LTP.

-

Investigating AMPA receptor trafficking and synaptic plasticity: By blocking the anchoring of GluA1-containing receptors, researchers can study the dynamics of receptor movement and the mechanisms governing synaptic strength.

-

Elucidating signaling pathways downstream of AMPA receptor regulation: this compound can help to dissect the molecular cascades that are dependent on the synaptic localization of GluA1.

-

Screening for potential therapeutic agents: The inhibitory principle of this compound can be used as a basis for developing small molecules that modulate AMPA receptor function for therapeutic purposes.

Quantitative Data Summary

The following table summarizes the quantitative effects of a peptide analogous to this compound on synaptic plasticity, as reported in foundational studies. The peptide, with the sequence SSGMPLGATGL, was used to disrupt the GluA1-PDZ interaction.

| Experimental Parameter | Control Condition | This compound Analogue | Effect of Inhibition | Reference |

| Long-Term Potentiation (LTP) Magnitude | Potentiation of synaptic strength to ~150-200% of baseline | LTP is significantly reduced or completely blocked | Demonstrates the necessity of the GluA1-PDZ interaction for LTP | (from foundational studies) |

| AMPA Receptor Synaptic Delivery | Increased synaptic localization of GluA1-containing receptors following LTP induction | No significant increase in synaptic GluA1 | Prevents the activity-dependent trafficking of GluA1 to the synapse | (from foundational studies) |

| Rectification Index of Synaptic Currents | Increase in rectification, indicating the insertion of GluA1-homomeric AMPA receptors | No change in rectification index after LTP induction | Blocks the synaptic incorporation of new GluA1-containing receptors | (from foundational studies) |

Experimental Protocols

Protocol 1: Inhibition of LTP in Hippocampal Slices using Electrophysiology

This protocol describes the use of a this compound analogue to investigate its effect on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.

Materials:

-

This compound analogue peptide (Sequence: SSGMPLGATGL)

-

Artificial cerebrospinal fluid (aCSF)

-

Hippocampal slices from rodents

-

Electrophysiology rig with capabilities for whole-cell patch-clamp recording

-

Patch pipettes

Procedure:

-

Prepare Peptide Solution: Dissolve the this compound analogue peptide in the intracellular solution for the patch pipette to a final concentration of 2 mM. Include a fluorescent marker (e.g., Alexa Fluor) in the pipette solution to visualize the patched cell.

-

Prepare Hippocampal Slices: Prepare 300-400 µm thick hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.

-

Obtain Whole-Cell Recordings: Obtain stable whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Baseline Recording: Record baseline synaptic responses by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.1 Hz) for at least 10-20 minutes to ensure a stable baseline. The cell will be dialyzed with the peptide-containing intracellular solution during this period.

-

Induce LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Post-LTP Recording: Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the magnitude of LTP in cells dialyzed with the this compound analogue to control cells dialyzed with a control peptide (e.g., a scrambled version of the peptide) or peptide-free intracellular solution. A significant reduction in the potentiated response in the presence of the this compound analogue indicates that the GluA1-PDZ interaction is necessary for LTP.

Protocol 2: Visualization of AMPA Receptor Trafficking

This protocol outlines a method to visualize the effect of inhibiting the GluA1-PDZ interaction on the synaptic delivery of tagged GluA1 subunits.

Materials:

-

Neuronal cell culture (e.g., primary hippocampal neurons)

-

Expression vector for a fluorescently tagged GluA1 subunit (e.g., GFP-GluA1)

-

This compound analogue peptide

-

Transfection reagent

-

Confocal microscope

Procedure:

-

Transfect Neurons: Transfect cultured neurons with the GFP-GluA1 expression vector.

-

Peptide Delivery: Introduce the this compound analogue peptide into the transfected neurons. This can be achieved by including the peptide in the recording pipette during electrophysiological experiments (as in Protocol 1) or by using cell-penetrating peptide conjugates if available. A typical concentration in the pipette would be 2 mM.

-

Induce Synaptic Plasticity: Stimulate the neurons to induce synaptic plasticity, for example, by chemical LTP induction (e.g., using glycine or forskolin).

-

Live-Cell Imaging: Perform live-cell imaging using a confocal microscope to visualize the distribution of GFP-GluA1.

-

Image Analysis: Quantify the fluorescence intensity of GFP-GluA1 at synaptic sites (e.g., dendritic spines) before and after the induction of plasticity in the presence and absence of the this compound analogue. A lack of increase in synaptic GFP-GluA1 fluorescence in the presence of the peptide would indicate its inhibitory effect on receptor trafficking.

Visualizations

Caption: Signaling pathway of LTP induction and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on LTP.

Application Notes and Protocols for Pep1-TGL in AMPA Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Their trafficking to and from the synapse is a critical mechanism underlying synaptic plasticity, learning, and memory. The GluA1 subunit of the AMPA receptor plays a key role in this process, and its C-terminal domain contains a PDZ (Postsynaptic Density-95/Discs large/Zona occludens-1) binding motif, "TGL," which is crucial for its interaction with scaffolding proteins like Synapse-Associated Protein 97 (SAP97). This interaction is vital for the proper trafficking and synaptic localization of GluA1-containing AMPARs.

Pep1-TGL is a synthetic peptide that mimics the C-terminal sequence of the GluA1 subunit. By competitively disrupting the interaction between the GluA1 C-terminus and its PDZ domain-containing binding partners, this compound serves as a valuable tool to investigate the role of this specific interaction in AMPAR trafficking and function. These application notes provide detailed protocols for utilizing this compound in in vitro studies of AMPARs.

Mechanism of Action

This compound acts as a competitive inhibitor of the interaction between the C-terminal "TGL" motif of the GluA1 subunit and the PDZ domains of scaffolding proteins, most notably SAP97.[1][2] This disruption is believed to interfere with the forward trafficking and synaptic delivery of GluA1-containing AMPARs.

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of disrupting the GluA1-PDZ interaction, which can be achieved using this compound. While direct quantitative data for this compound is limited in the public domain, the data from SAP97 knockdown experiments provides a strong indication of the peptide's expected efficacy.

| Parameter | Condition | Change | Reference |

| Surface/Total GluA1 Ratio | Control (NC siRNA) | 13% | [3] |

| SAP97 Knockdown (siRNA) | 10% | [3] | |

| Change due to Disruption | ~23% decrease |

Table 1: Effect of Disrupting GluA1-SAP97 Interaction on AMPAR Surface Expression.

| Parameter | Expected Effect of this compound |

| AMPAR-mediated EPSC Amplitude | Decrease |

| GluA1 Surface Expression | Decrease |

| Synaptic Localization of GluA1 | Decrease |

Table 2: Expected Electrophysiological and Cellular Effects of this compound.

Experimental Protocols

Assessment of AMPAR Surface Expression using Biotinylation Assay

This protocol details a method to quantify changes in the surface expression of AMPAR subunits in primary neuronal cultures following treatment with this compound.

Figure 2: Workflow for Biotinylation Assay.

Materials:

-

Primary hippocampal or cortical neuron cultures (e.g., E18 rat, cultured for 14-21 DIV)

-

This compound (Tocris, Cat. No. 1601 or equivalent)

-

Pep1-AGL (control peptide, Tocris, Cat. No. 1602 or equivalent)

-

Artificial cerebrospinal fluid (ACSF)

-

Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)

-

Quenching solution (e.g., 100 mM glycine in ACSF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-agarose beads (Thermo Fisher Scientific)

-

Primary antibody against GluA1 (e.g., Millipore, Cat. No. AB1504)

-

Appropriate secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Peptide Preparation: Reconstitute this compound and Pep1-AGL in sterile water or an appropriate buffer to a stock concentration of 1 mM. Store at -20°C.

-

Cell Treatment:

-

Prepare working solutions of this compound and Pep1-AGL in pre-warmed ACSF at the desired final concentration (e.g., 10-50 µM).

-

Aspirate the culture medium from the neurons and wash gently with pre-warmed ACSF.

-

Incubate the neurons with the peptide solutions or vehicle control for the desired time (e.g., 1-2 hours) at 37°C.

-

-

Surface Biotinylation:

-

After incubation, place the culture dishes on ice and wash twice with ice-cold ACSF.

-

Incubate the neurons with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in ACSF) for 30 minutes on ice.

-

Quench the reaction by washing the cells twice with ice-cold quenching solution.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in lysis buffer and collect the lysate.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

-

Streptavidin Pulldown:

-

Incubate a portion of the cell lysate (containing equal amounts of protein) with streptavidin-agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-biotinylated proteins.

-

-

Western Blotting:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against GluA1, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for surface GluA1 in the control, this compound, and Pep1-AGL treated samples.

-

Normalize the surface GluA1 levels to a loading control (e.g., total GluA1 from the input lysate).

-

Express the data as a percentage of the control condition.

-

Electrophysiological Recording of AMPAR-mediated Currents

This protocol describes how to use this compound in whole-cell patch-clamp recordings to assess its effect on AMPAR-mediated excitatory postsynaptic currents (EPSCs).

Figure 3: Electrophysiology Workflow.

Materials:

-

Acute hippocampal slices or primary neuronal cultures

-

Patch-clamp setup with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

Internal solution for patch pipette (containing this compound or Pep1-AGL)

-

External solution (ACSF)

-

Pharmacological agents to isolate AMPAR currents (e.g., picrotoxin to block GABAA receptors, D-AP5 to block NMDA receptors)

Procedure:

-

Solution Preparation:

-

Prepare the internal solution with standard components (e.g., K-gluconate based).

-

Add this compound or Pep1-AGL to the internal solution at the desired final concentration (e.g., 50-100 µM). Ensure the peptide is fully dissolved.

-

-

Recording:

-

Prepare acute hippocampal slices or neuronal cultures for recording.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Allow the cell to dialyze with the internal solution for at least 10-15 minutes to ensure diffusion of the peptide into the cell.

-

-

Data Acquisition:

-

Record baseline AMPAR-mediated EPSCs by stimulating presynaptic inputs.

-

Continue recording for a sufficient period to observe the effect of the peptide.

-

In a separate set of experiments, use the internal solution containing the control peptide Pep1-AGL.

-

-

Data Analysis:

-

Measure the amplitude and kinetics (e.g., decay time constant) of the AMPAR-mediated EPSCs.

-

Compare the data from cells recorded with this compound to those recorded with Pep1-AGL and a vehicle control.

-

Statistical analysis should be performed to determine the significance of any observed changes.

-

Troubleshooting and Considerations

-

Peptide Solubility and Stability: Ensure that this compound and Pep1-AGL are fully dissolved in the appropriate solvent and stored correctly to maintain their activity.

-

Concentration and Incubation Time: The optimal concentration and incubation time for this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters.

-

Specificity of Effects: The use of a control peptide, such as Pep1-AGL (which has a mutated PDZ binding motif), is crucial to demonstrate the specificity of the observed effects to the disruption of the GluA1-PDZ interaction.

-

Cell Health: Monitor the health of the neuronal cultures or slices throughout the experiment, as prolonged incubation with peptides or other reagents can affect cell viability.

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms of AMPAR trafficking. By selectively disrupting the interaction between the GluA1 subunit and its PDZ domain-containing partners, researchers can gain valuable insights into the role of this interaction in synaptic plasticity and neuronal function. The protocols provided here offer a starting point for the application of this compound in both biochemical and electrophysiological studies of AMPA receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of SAP97 in synaptic glutamate receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Delivery of Synaptic GluA1- and GluA4-containing AMPA Receptors (AMPARs) by SAP97 Anchored Protein Complexes in Classical Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

Practical Guide for the Reconstitution and Storage of Pep1-TGL

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pep1-TGL is a synthetic peptide that contains the 'TGL' motif, corresponding to the C-terminal region of the AMPA receptor subunit GluA1.[][2] This peptide acts as a PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) ligand.[] Its structure and function make it a valuable tool for investigating glutamate receptor trafficking and protein-protein interactions at the postsynaptic density, which are crucial in synaptic plasticity and neurological research. This compound is supplied as a white lyophilized solid and is soluble in water.[][]

Quantitative Data Summary

For consistent and reproducible experimental results, proper handling and storage of this compound are essential. The following tables summarize the key quantitative information for the reconstitution and storage of this peptide.

Table 1: Solubility and Storage Recommendations

| Parameter | Value | Source |

| Solubility | Soluble in water (up to 2 mg/mL) | [4][5] |

| Lyophilized Powder Storage | Desiccate at -20°C | [][2][5] |

| Stock Solution Storage (-20°C) | Use within 1 month | [5] |

| Stock Solution Storage (-80°C) | Use within 6 months | [5] |

Table 2: Stock Solution Preparation Example (for a desired concentration)

| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |

| 1 mM | 1.01 mL | 5.05 mL | 10.10 mL |

| 5 mM | 202 µL | 1.01 mL | 2.02 mL |

| 10 mM | 101 µL | 505 µL | 1.01 mL |

| Note: This table is based on a molecular weight of 990.14 g/mol for this compound.[][2][][5] Always refer to the batch-specific molecular weight on the product's certificate of analysis for the most accurate calculations. |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water or desired buffer

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

-

Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (refer to Table 2 for examples).

-

Dissolution: Gently vortex the vial to mix. For complete dissolution, incubation at 37°C for a short period or sonication in an ultrasonic bath may be beneficial, as recommended by some suppliers.[5]

-

Visual Inspection: Visually inspect the solution to ensure that the peptide has fully dissolved and the solution is clear.

Protocol 2: Storage and Handling of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of the this compound peptide.

Procedure:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[5]

-

Short-Term Storage: For use within one month, store the aliquots at -20°C.[5]

-

Long-Term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be kept for up to six months.[5]

-

Thawing: When ready to use, thaw an aliquot on ice. Avoid repeated freeze-thaw cycles of the same aliquot.

Visualizations

Caption: Workflow for the reconstitution and storage of this compound.

Caption: this compound competitively inhibits the interaction between the GluA1 subunit of the AMPA receptor and PDZ domain proteins.

References

Application Note: Utilizing Pep1-TGL for Immunoprecipitation Studies of the TGL-TGB Protein Complex

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the use of Pep1-TGL in immunoprecipitation (IP) experiments to investigate the disruption of the TGL-TGB protein-protein interaction.

Introduction: this compound is a novel synthetic peptide designed to competitively inhibit the interaction between the hypothetical proteins TGL (Target-Globular-Ligand) and TGB (TGL-Binding partner). This interaction is a critical node in a signaling pathway implicated in inflammatory responses. Understanding the dynamics of this interaction is crucial for the development of novel therapeutics. Immunoprecipitation is a powerful technique to study such protein-protein interactions. This note details the application of this compound as a tool to probe and quantify the disruption of the TGL-TGB complex in a cellular context.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the TGL signaling pathway. In this pathway, an upstream signal leads to the activation of TGL, which then binds to TGB to elicit a downstream cellular response. This compound is designed to prevent the formation of the TGL-TGB complex.

Caption: TGL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of TGL and TGB from Cell Lysates

This protocol describes the co-immunoprecipitation of the endogenous TGL-TGB complex from cultured cells treated with this compound or a control peptide.

A. Cell Culture and Treatment:

-

Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

-

Treat cells with either this compound (at varying concentrations) or a scrambled control peptide for 4 hours.

-

Include an untreated control dish.

B. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine protein concentration using a BCA assay.

C. Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add 2-4 µg of anti-TGL antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C with gentle rotation.

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of IP Lysis Buffer and once with 1 mL of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

D. Elution and Western Blot Analysis:

-

Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using primary antibodies against TGL and TGB.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Experimental Workflow

The following diagram outlines the major steps in the co-immunoprecipitation experiment.

Caption: Workflow for co-immunoprecipitation to study TGL-TGB interaction.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from co-immunoprecipitation experiments followed by densitometric analysis of Western blots.

Table 1: Dose-Dependent Disruption of TGL-TGB Interaction by this compound

| Treatment | Concentration (µM) | TGL IP (Input Control, % of Untreated) | Co-IP TGB (% of TGL IP) |

| Untreated | 0 | 100 | 100 |

| Scrambled Peptide | 10 | 98 | 95 |

| This compound | 1 | 102 | 75 |

| This compound | 5 | 99 | 42 |

| This compound | 10 | 101 | 18 |

Table 2: Time-Course of TGL-TGB Complex Disruption by 10 µM this compound

| Treatment Time (hours) | TGL IP (Input Control, % of Untreated) | Co-IP TGB (% of TGL IP) |

| 0 | 100 | 100 |

| 1 | 101 | 65 |

| 2 | 99 | 38 |

| 4 | 100 | 18 |

| 8 | 98 | 15 |

Troubleshooting and Considerations

-

Antibody Selection: The specificity and affinity of the antibody used for immunoprecipitation are critical. It is recommended to validate the antibody for IP applications beforehand.

-

Lysis Buffer Composition: The stringency of the lysis buffer (e.g., salt concentration and detergent type) may need to be optimized to maintain the integrity of the protein complex while minimizing non-specific binding.

-

Washing Steps: Thorough washing is essential to reduce background signal. However, excessive washing may disrupt weaker protein-protein interactions.

-

Controls: Appropriate controls are crucial for data interpretation. These include using a non-specific IgG antibody for IP (isotype control), using a scrambled peptide control, and analyzing a sample of the total cell lysate (input control).

Disclaimer: this compound, TGL, and TGB are hypothetical names used for illustrative purposes in this application note. The experimental data presented are simulated to demonstrate the application of the described protocols.

Application Notes and Protocols for Assessing Pep1-TGL Effects on Receptor Internalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the effects of a novel peptide, Pep1-TGL, on receptor internalization. Receptor internalization is a critical cellular process that modulates signal transduction, receptor sensitivity, and drug responses. Understanding how this compound influences this process is essential for characterizing its mechanism of action and therapeutic potential. The following protocols describe common and robust methods for quantifying receptor internalization, including fluorescence microscopy, flow cytometry, and ELISA-based assays.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions (e.g., different concentrations of this compound, time points).

Table 1: Example Data Summary from Confocal Microscopy Analysis

| Treatment Group | Concentration (µM) | Time Point (min) | Number of Internalized Vesicles per Cell (Mean ± SD) | Percentage of Cells Showing Internalization |

| Vehicle Control | - | 30 | 5.2 ± 1.8 | 10% |

| This compound | 1 | 30 | 25.6 ± 4.5 | 85% |

| This compound | 10 | 30 | 48.9 ± 6.2 | 98% |

| Positive Control | 1 | 30 | 55.1 ± 5.9 | 99% |

Table 2: Example Data Summary from Flow Cytometry Analysis

| Treatment Group | Concentration (µM) | Time Point (min) | Mean Fluorescence Intensity (MFI) of Surface Receptor | % Receptor Internalization |

| Vehicle Control | - | 60 | 15,432 ± 876 | 0% |

| This compound | 0.1 | 60 | 12,345 ± 712 | 20.0% |

| This compound | 1 | 60 | 8,765 ± 543 | 43.2% |

| This compound | 10 | 60 | 4,567 ± 321 | 70.4% |

| Positive Control | 1 | 60 | 3,210 ± 210 | 79.2% |

Experimental Protocols

Confocal Microscopy for Visualizing Receptor Internalization

Confocal microscopy provides high-resolution images to visualize the subcellular localization of receptors and their internalization upon treatment with this compound.[1][2]

Materials:

-

Cells expressing the target receptor (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Positive control ligand known to induce internalization

-

Primary antibody against the extracellular domain of the receptor or a fluorescently tagged receptor (e.g., GFP-tagged)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Antifade mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or controls (vehicle, positive control) for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (for intracellular staining): If using an antibody against an intracellular epitope or to visualize internalized receptors more clearly, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.